4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
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Overview
Description
2(1H)-Pyrimidinone, tetrahydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)- is a complex organic compound that belongs to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, tetrahydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)- typically involves multi-step organic reactions. Common starting materials may include substituted benzaldehydes, pyrimidinones, and trifluoromethylating agents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such complex compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, tetrahydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, tetrahydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Pyrimidinone derivatives: Compounds with similar core structures but different substituents.
Benzoyl-substituted compounds: Compounds with benzoyl groups attached to various positions.
Trifluoromethylated compounds: Compounds containing trifluoromethyl groups.
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, tetrahydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)- lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
CAS No. |
1013980-02-3 |
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Molecular Formula |
C20H19F3N2O6 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C20H19F3N2O6/c1-30-12-6-3-10(4-7-12)17(27)15-16(11-5-8-13(26)14(9-11)31-2)24-18(28)25-19(15,29)20(21,22)23/h3-9,15-16,26,29H,1-2H3,(H2,24,25,28) |
InChI Key |
MFKHXFHMYVBDGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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